N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-29-15-7-8-17(18(9-15)30-2)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGQXQJMMDKPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline, 4-fluorobenzaldehyde, and other reagents necessary for constructing the pyrazolopyrimidine core and the thioacetamide linkage. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium or copper, and various purification techniques like column chromatography.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioacetamide group to a sulfoxide or sulfone.
Reduction: Reduction of the pyrazolopyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group could yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl rings and pyrazolo[3,4-d]pyrimidine core. Key comparisons are outlined below:
Acetamide Substituent Variations
- N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (): The acetamide is linked to a 4-acetamidophenyl group instead of 2,4-dimethoxyphenyl.
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide ():
The 4-(trifluoromethoxy)phenyl group introduces strong electron-withdrawing properties, contrasting with the 2,4-dimethoxyphenyl’s electron-donating methoxy groups. This substitution may enhance metabolic stability but reduce membrane permeability .
Pyrazolo[3,4-d]pyrimidine Core Modifications
N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide ():
The 3-chlorophenyl group on the pyrazolo[3,4-d]pyrimidine core replaces the 4-fluorophenyl group. Chlorine’s larger atomic radius and stronger electronegativity could increase steric hindrance and alter binding kinetics .- N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide (): This compound features an ethylthio and isobutylamino substitution on the pyrazolo[3,4-d]pyrimidine, introducing bulkier groups that may impact solubility and selectivity .
Data Tables for Structural and Physicochemical Comparisons
Research Findings and Implications
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxyphenyl group in the target compound likely improves solubility compared to the 4-(trifluoromethoxy)phenyl analog (), but may reduce metabolic stability due to methoxy groups’ susceptibility to oxidative demethylation .
- Fluorine vs. Chlorine Substitutions : The 4-fluorophenyl group in the target compound may offer better bioavailability than chlorine-substituted analogs (), as fluorine’s smaller size and lower steric hindrance favor target engagement .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a dimethoxyphenyl group, a thioacetamide linkage, and a pyrazolo[3,4-d]pyrimidin moiety. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in oncology and other therapeutic areas.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN5O3S |
| Molecular Weight | 421.48 g/mol |
| Density | 1.11 g/cm³ |
| Boiling Point | 400.8 °C |
| Flash Point | 196.2 °C |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) .
- Receptor Interaction : The presence of the fluorophenyl group may enhance binding affinity to specific receptors or proteins involved in signaling pathways related to cancer progression .
- Thioacetamide Linkage : This moiety may play a role in the compound's reactivity and interactions with biological targets, potentially influencing its pharmacokinetic properties .
Biological Activity Studies
Recent studies have highlighted the biological activities associated with this compound:
-
Anticancer Activity :
- The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values of 0.39 ± 0.06 µM against HCT116 cells and 0.46 ± 0.04 µM against MCF-7 cells .
- In vitro studies indicated that the compound inhibits cell proliferation by inducing apoptosis and disrupting cell cycle progression .
- Antifungal and Antimicrobial Properties :
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study A : Investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 0.46 µM, suggesting potent anticancer activity.
- Study B : Examined the compound's effect on HepG2 liver cancer cells, revealing significant cytotoxicity and potential mechanisms involving apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
